N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide
Description
N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide is a compound that features a thiazole ring, a phenyl group, and a furan ring. Thiazole rings are known for their presence in various biologically active molecules, contributing to their diverse pharmacological properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C15H11N3O3S |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-3-5-11(6-4-10)17-14(20)12-2-1-8-21-12/h1-9H,(H,17,20)(H,16,18,19) |
InChI Key |
OAVQGDUZVDBKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the phenyl and furan groups. One common method involves the reaction of 2-aminothiophenol with an α-haloketone to form the thiazole ring . This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the carbamoylphenyl derivative, which is subsequently coupled with furan-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole moiety.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its combination of a thiazole ring, phenyl group, and furan ring, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
